[1,1'-Binaphthalene]-2,2'-diamine
Overview
Description
[1,1’-Binaphthalene]-2,2’-diamine: is a chiral organic compound that has garnered significant interest in various fields of chemistry due to its unique structural properties. This compound is characterized by two naphthalene units connected at the 1 and 1’ positions, with amino groups attached at the 2 and 2’ positions. The chiral nature of [1,1’-Binaphthalene]-2,2’-diamine makes it a valuable ligand in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Binaphthalene]-2,2’-diamine typically involves the oxidative coupling of 2-naphthylamine. One common method is the use of ferric chloride (FeCl₃) as an oxidizing agent in the presence of a base such as sodium hydroxide (NaOH). The reaction is carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of [1,1’-Binaphthalene]-2,2’-diamine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[1,1’-Binaphthalene]-2,2’-diamine: undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form the corresponding diamine.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of [1,1’-Binaphthalene]-2,2’-diamine.
Reduction: The corresponding diamine.
Substitution: Various substituted derivatives depending on the reagents used .
Scientific Research Applications
[1,1’-Binaphthalene]-2,2’-diamine: has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis. It is particularly useful in the synthesis of enantiomerically pure compounds.
Biology: Employed in the study of chiral recognition and enantioselective binding in biological systems.
Medicine: Investigated for its potential use in the development of chiral drugs and pharmaceuticals.
Industry: Used in the production of chiral catalysts and as a building block for the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of [1,1’-Binaphthalene]-2,2’-diamine primarily involves its role as a chiral ligand. The compound forms complexes with metal ions, creating a chiral environment that facilitates enantioselective reactions. The amino groups can coordinate with metal centers, enhancing the stability and reactivity of the resulting complexes. This chiral induction is crucial for achieving high enantioselectivity in various catalytic processes .
Comparison with Similar Compounds
[1,1’-Binaphthalene]-2,2’-diamine: can be compared with other similar compounds such as:
[1,1’-Binaphthalene]-2,2’-diol (BINOL): Both compounds are chiral and used in asymmetric synthesis, but BINOL has hydroxyl groups instead of amino groups.
[1,1’-Binaphthalene]-2,2’-diphosphine (BINAP): Similar in structure but contains phosphine groups, making it useful in different catalytic applications.
[1,1’-Binaphthalene]-2,2’-dicarboxylic acid: Contains carboxyl groups and is used in different types of chemical reactions.
The uniqueness of [1,1’-Binaphthalene]-2,2’-diamine lies in its amino groups, which provide distinct reactivity and coordination properties compared to its analogs .
Properties
IUPAC Name |
1-(2-aminonaphthalen-1-yl)naphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H,21-22H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAPSNKEOHDLKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196328 | |
Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4488-22-6, 18531-95-8, 18741-85-0 | |
Record name | (±)-1,1′-Binaphthyl-2,2′-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4488-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004488226 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Diamino-1,1'-dinaphthyl, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018531958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Diamino-1,1'-dinaphthyl, (R)- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018741850 | |
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Record name | 4488-22-6 | |
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Record name | 2,2'-Diamino-1,1'-dinaphthyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-Binaphthyl-2,2'-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | (S)-(-)-1,1'-Binaphthyl-2,2'-diamine | |
Source | European Chemicals Agency (ECHA) | |
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Record name | (R)-(+)-1,1'-Binaphthyl-2,2'-diamine | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI03TW52AO | |
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Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OL97NN4U4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,2'-DIAMINO-1,1'-DINAPHTHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL35MU1249 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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